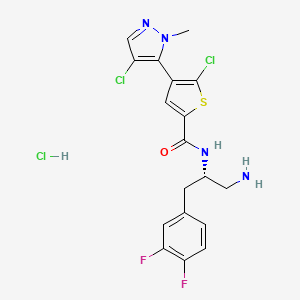

GSK2110183 analog 1 hydrochloride

Description

Properties

IUPAC Name |

N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2F2N4OS.ClH/c1-26-16(12(19)8-24-26)11-6-15(28-17(11)20)18(27)25-10(7-23)4-9-2-3-13(21)14(22)5-9;/h2-3,5-6,8,10H,4,7,23H2,1H3,(H,25,27);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCVQLTLODHPIJM-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)NC(CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C=N1)Cl)C2=C(SC(=C2)C(=O)N[C@@H](CC3=CC(=C(C=C3)F)F)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl3F2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Afuresertib (GSK2110183), the Parent Compound of GSK2110183 analog 1 hydrochloride

Disclaimer: Information available in the public domain regarding "GSK2110183 analog 1 hydrochloride" is limited. This document provides a detailed technical overview of the well-characterized parent compound, Afuresertib (GSK2110183) . The mechanism of action and associated data presented herein pertain to Afuresertib and serve as a proximate reference for its structural analog.

Core Mechanism of Action

Afuresertib (also known as GSK2110183) is a potent, orally bioavailable, and selective pan-Akt kinase inhibitor.[1][2] It functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3).[1][3] The primary mechanism of action involves binding to the ATP-binding pocket of the Akt kinase domain, thereby preventing the phosphorylation of its downstream substrates. This inhibition of the PI3K/Akt signaling pathway leads to the suppression of tumor cell proliferation and the induction of apoptosis.[4] The activation of the PI3K/Akt pathway is a frequent event in tumorigenesis, and its dysregulation can contribute to resistance to various cancer therapies.[4]

Signaling Pathway

Afuresertib targets the PI3K/Akt signaling pathway, a critical regulator of cell survival, growth, proliferation, and metabolism. By inhibiting Akt, Afuresertib blocks the downstream signaling cascade that promotes cell survival and proliferation. This leads to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, ultimately resulting in programmed cell death.

Caption: PI3K/Akt Signaling Pathway Inhibition by Afuresertib.

Quantitative Data

The inhibitory activity of Afuresertib against Akt isoforms and its effect on various cell lines are summarized below.

Table 1: In Vitro Inhibitory Activity of Afuresertib

| Target | Assay Type | Value | Reference |

| Akt1 | Ki | 0.08 nM | [1][5] |

| Akt2 | Ki | 2 nM | [1][5] |

| Akt3 | Ki | 2.6 nM | [1][5] |

| E17K AKT1 mutant | EC50 | 0.2 nM | [5][6] |

| Hematological Cell Lines | EC50 | < 1 µM (in 65% of lines) | [5][6] |

| Solid Tumor Cell Lines | EC50 | < 1 µM (in 21% of lines) | [5][6] |

| COLO205 Cells | IC50 | 0.009 µM | [5] |

Table 2: In Vivo Efficacy of Afuresertib in Xenograft Models

| Tumor Model | Dosage (Oral, Daily) | Tumor Growth Inhibition (TGI) | Reference |

| BT474 Breast Tumor Xenograft | 10 mg/kg | 8% | [2] |

| 30 mg/kg | 37% | [2] | |

| 100 mg/kg | 61% | [2] | |

| SKOV3 Ovarian Tumor Xenograft | 10 mg/kg | 23% | [2] |

| 30 mg/kg | 37% | [2] | |

| 100 mg/kg | 97% | [2] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Filter Binding Assay)

This protocol determines the potency (Ki) of Afuresertib against Akt isoforms.

-

Enzyme and Inhibitor Pre-incubation: A pre-mix of the Akt enzyme (0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) and varying concentrations of Afuresertib is incubated for 1 hour.[5]

-

Reaction Initiation: The enzyme-inhibitor mix is added to a solution containing GSKα peptide (Ac-KKGGRARTSS-FAEPG-amide) and [γ-33P] ATP to initiate the kinase reaction.[5]

-

Reaction Termination: After 2 hours, the reaction is terminated.[5]

-

Product Capture: The radiolabeled AKT peptide product is captured on a phospho-cellulose filter plate.[5]

-

Quantification: The amount of radioactivity on the filter plate is measured to determine the extent of kinase inhibition at each Afuresertib concentration.

-

Data Analysis: The Ki value is calculated from the dose-response curve.[5]

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Cell Proliferation Assay (CellTiter-Glo)

This protocol measures the effect of Afuresertib on the growth of cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in microplates at an appropriate density.

-

Compound Treatment: Cells are treated with a range of concentrations of Afuresertib (e.g., 0-30 µM) or DMSO as a control.[5]

-

Incubation: The plates are incubated for a specified period (e.g., 3 days).[5]

-

Lysis and Luminescence Measurement: CellTiter-Glo reagent is added to the wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Cell growth is determined relative to the DMSO-treated controls. EC50 values are calculated from the resulting dose-response curves using a 4- or 6-parameter fitting algorithm.[5]

In Vivo Tumor Xenograft Studies

This protocol evaluates the anti-tumor efficacy of Afuresertib in animal models.

-

Tumor Implantation: Human tumor cells (e.g., BT474 or SKOV3) are implanted into immunocompromised mice.[2]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into groups and treated orally with either vehicle control or Afuresertib at various doses (e.g., 10, 30, or 100 mg/kg) daily for a specified duration (e.g., 21 days).[2]

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control group.[2]

-

Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[2]

References

An In-depth Technical Guide to GSK2110183 Analog 1 Hydrochloride, a Structural Analog of Afuresertib

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical overview of GSK2110183 analog 1 hydrochloride. Due to the limited availability of specific experimental data for this analog, this guide leverages the extensive publicly available information for its close structural analog, Afuresertib (GSK2110183). It is presumed that the biological activities and mechanisms of action are comparable.

Core Compound Summary

This compound is a structural analog of Afuresertib, an orally bioavailable and potent pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] Afuresertib targets all three isoforms of Akt (Akt1, Akt2, and Akt3), which are crucial nodes in the PI3K/Akt/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, playing a significant role in cell proliferation, survival, and growth.[3][4] By inhibiting Akt, Afuresertib and its analogs are designed to suppress tumor cell proliferation and induce apoptosis.[4]

Quantitative Biological Data

The following tables summarize the key quantitative data for Afuresertib, which is expected to be representative of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | K | IC | Assay Conditions |

| Akt1 | 0.08[1][2] | 0.001[2] | Inhibition of full-length human AKT1 in Sf9 cells, measured by reduction in substrate phosphorylation.[2] |

| Akt2 | 2[1][2] | - | - |

| Akt3 | 2.6[1][2] | 0.001585[2] | Inhibition of full-length human AKT3 in Sf9 cells, measured by reduction in substrate phosphorylation.[2] |

| E17K AKT1 Mutant | - | 0.0002 | Inhibition of the kinase activity of the E17K AKT1 mutant protein.[2] |

Table 2: In Vitro Cellular Activity

| Cell Line | Assay Type | IC | Notes |

| COLO205 (Colon Cancer) | Growth Inhibition | 0.009[2] | 72-hour incubation.[2] |

| Hematological Cancer Cell Lines | Proliferation | < 1 | 65% of tested cell lines were sensitive.[2][5] |

| Solid Tumor Cell Lines | Proliferation | < 1 | 21% of tested cell lines were sensitive.[2][5] |

| Malignant Pleural Mesothelioma (MPM) Cell Lines | Proliferation | - | Afuresertib exerted tumor-specific effects on MPM cells.[6] |

Table 3: In Vivo Efficacy in Xenograft Models

| Tumor Model | Host | Dosing (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) (%) |

| BT474 (Breast Cancer) | Mice | 10 | 8[1][7] |

| 30 | 37[1][7] | ||

| 100 | 61[1][7] | ||

| SKOV3 (Ovarian Cancer) | Mice | 10 | 23[2] |

| 30 | 37[2] | ||

| 100 | 97[2] |

Table 4: Clinical Pharmacokinetics in Humans (Phase I Study NCT00881946)

| Parameter | Value |

| Maximum Tolerated Dose (MTD) | 125 mg/day[8][9] |

| Median Time to Peak Plasma Concentration (T | 1.5 - 2.5 hours[4][8][9] |

| Half-life (t | Approximately 1.7 days[8][9] |

| Common Adverse Events | Nausea (35.6%), Diarrhea (32.9%), Dyspepsia (24.7%)[8][9] |

Experimental Protocols

In Vitro Kinase Assay (Filter Binding Assay)

This protocol describes the determination of the inhibitory potency (Ki) of the compound against Akt isoforms.

-

Enzyme and Compound Preparation: Prepare a pre-mix of the Akt enzyme (0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) with varying concentrations of the test compound.[2]

-

Incubation: Incubate the enzyme-compound mixture for 1 hour to allow for binding.

-

Reaction Initiation: Add a substrate peptide (e.g., GSKα peptide) and [γ-³³P] ATP to initiate the kinase reaction.

-

Reaction Termination: After a 2-hour incubation, terminate the reaction.

-

Detection: Capture the radiolabeled peptide product on a phosphocellulose filter plate and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the K

ivalues from the inhibition curves.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This protocol outlines a method to assess the effect of the compound on the growth of cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0-30 µM) for a specified duration (e.g., 3 days).

-

Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Determine cell growth relative to untreated (DMSO) controls and calculate the EC

50values from the dose-response curves.

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo efficacy study in a mouse model.

-

Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT474 or SKOV3) into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the animals into treatment and control groups. Administer the test compound orally at various doses (e.g., 10, 30, 100 mg/kg) daily for a defined period (e.g., 21 days). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage by comparing the tumor volumes in the treated groups to the control group.

Visualizations

Signaling Pathway

Caption: PI3K/Akt signaling pathway with the point of inhibition by Afuresertib.

Experimental Workflow

Caption: A representative workflow for an in vivo tumor xenograft study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]

- 6. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ashpublications.org [ashpublications.org]

An In-depth Technical Guide on GSK2110183 and its Analog as Pan-Akt Inhibitors

Disclaimer: This technical guide focuses primarily on the well-characterized pan-Akt inhibitor GSK2110183 (Afuresertib). Its structural analog, GSK2110183 analog 1 hydrochloride, is presumed to have a similar mechanism of action, but specific experimental data for the analog is not extensively available in the public domain. The information presented herein for GSK2110183 should serve as a strong proxy for understanding the potential activity and evaluation of its analog.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[3][4] Akt (also known as Protein Kinase B or PKB) is a serine/threonine kinase that serves as a central node in this pathway.[1] GSK2110183 (Afuresertib) is an orally bioavailable, potent, and selective ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[5][6][7] This guide provides a comprehensive overview of the preclinical data and experimental methodologies associated with GSK2110183, offering valuable insights for researchers and drug development professionals working on its analog and other pan-Akt inhibitors.

Mechanism of Action

GSK2110183 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket within the kinase domain of Akt.[6][8] This binding event prevents the phosphorylation of downstream Akt substrates, thereby inhibiting the propagation of survival signals.[6][8] By blocking the PI3K/Akt pathway, GSK2110183 can induce cell cycle arrest and apoptosis in cancer cells where this pathway is constitutively active.[9][10]

Quantitative Data

The following tables summarize the key quantitative data for GSK2110183, demonstrating its potency and efficacy in both in vitro and in vivo models.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Type | Ki (nM) | Reference |

| Akt1 | Cell-free | 0.08 | [6][11][12][13][14] |

| Akt2 | Cell-free | 2 | [6][11][12][13][14] |

| Akt3 | Cell-free | 2.6 | [6][11][12][13][14] |

Table 2: In Vitro Cellular Activity

| Cell Line Type | Metric | Value (µM) | Reference |

| Hematological | EC50 | < 1 (in 65% of lines) | [11] |

| Solid Tumor | EC50 | < 1 (in 21% of lines) | [11] |

Table 3: In Vivo Anti-Tumor Efficacy

| Xenograft Model | Dosing (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) | Reference |

| BT474 (Breast) | 10 | 8% | [6][11][14] |

| BT474 (Breast) | 30 | 37% | [6][11][14] |

| BT474 (Breast) | 100 | 61% | [6][11][14] |

| SKOV3 (Ovarian) | 10 | 23% | [6][11][14] |

| SKOV3 (Ovarian) | 30 | 37% | [6][11][14] |

| SKOV3 (Ovarian) | 100 | 97% | [6][11][14] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approach to studying pan-Akt inhibitors, the following diagrams have been generated using Graphviz.

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of GSK2110183.

Caption: A representative experimental workflow for evaluating a pan-Akt inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are summaries of key experimental protocols used in the evaluation of GSK2110183.

In Vitro Kinase Inhibition Assay (Filter Binding Assay)

-

Enzyme and Inhibitor Pre-incubation: A pre-mix of the Akt enzyme (e.g., 0.1 nM AKT1, 0.7 nM AKT2, or 0.2 nM AKT3) and the inhibitor (GSK2110183) at various concentrations is incubated for 1 hour.[11]

-

Reaction Initiation: The reaction is initiated by adding a substrate peptide (e.g., GSKα peptide) and [γ-33P] ATP.[11]

-

Reaction Termination: After 2 hours, the reactions are terminated.[11]

-

Product Capture: The radiolabeled phosphorylated peptide product is captured on a phospho-cellulose filter plate.[11]

-

Quantification: The amount of radioactivity is measured to determine the extent of kinase inhibition and calculate the Ki value.[11]

Cell Proliferation Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[11]

-

Compound Treatment: Cells are treated with a range of concentrations of GSK2110183 (e.g., 0-30 µM) for a specified duration (e.g., 3 days).[11]

-

Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.[11]

-

Data Analysis: The luminescent signal is measured using a plate reader. Cell growth is determined relative to untreated (DMSO) controls, and EC50 values are calculated from the resulting dose-response curves.[11]

Western Blotting for Akt Pathway Inhibition

-

Cell Treatment and Lysis: Cells are treated with the Akt inhibitor for the desired time and concentration. Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[8]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method, such as the BCA assay.[8]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total Akt, phosphorylated Akt (p-Akt), and downstream targets (e.g., p-GSK3β, p-PRAS40). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands corresponds to the levels of the target proteins.[8]

In Vivo Tumor Xenograft Study

-

Tumor Implantation: Human tumor cells (e.g., BT474 or SKOV3) are subcutaneously injected into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[15]

-

Drug Administration: GSK2110183 is administered orally via gavage at predetermined doses (e.g., 10, 30, or 100 mg/kg) and a set schedule (e.g., daily).[6][11][14] The control group receives the vehicle.

-

Monitoring: Tumor dimensions and animal body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated from the caliper measurements.[15]

-

Efficacy Evaluation: At the end of the study, the tumor growth inhibition (TGI) is calculated by comparing the tumor volumes of the treated groups to the control group.

-

Pharmacodynamic Analysis: At specified time points after the final dose, tumors can be excised to assess the levels of phosphorylated Akt and downstream markers by western blotting to confirm target engagement in vivo.[6]

Conclusion

GSK2110183 (Afuresertib) is a potent pan-Akt inhibitor with demonstrated anti-tumor activity in preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound and its structural analogs. A thorough understanding of its mechanism of action, in vitro and in vivo activity, and the experimental methodologies for its evaluation is essential for advancing the development of novel cancer therapeutics targeting the PI3K/Akt pathway.

References

- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 2. cusabio.com [cusabio.com]

- 3. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Afuresertib (GSK2110183) - Chemietek [chemietek.com]

- 6. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. medkoo.com [medkoo.com]

- 10. Facebook [cancer.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. benchchem.com [benchchem.com]

In Vitro Characterization of GSK2110183 Analog 1 Hydrochloride: A Technical Guide

Disclaimer: Publicly available information specifically identifying "GSK2110183 analog 1 hydrochloride" is limited. This technical guide provides a detailed in vitro characterization of a closely related and well-documented analog, GSK2141795 (Uprosertib) , which shares a similar mechanism of action and was co-developed with GSK2110183 (Afuresertib). The data presented herein for GSK2141795 serves as a representative profile for a potent pan-Akt inhibitor of this class.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical in vitro evaluation of this class of Akt inhibitors.

Introduction

GSK2110183 (Afuresertib) and its analogs are potent, orally bioavailable, ATP-competitive inhibitors of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[1][3] By targeting all three isoforms of Akt (Akt1, Akt2, and Akt3), these compounds represent a promising therapeutic strategy for a range of malignancies.[1][4] This document outlines the in vitro pharmacological profile of GSK2141795, a close analog of GSK2110183.

Biochemical Activity

The primary mechanism of action of GSK2141795 is the direct inhibition of the kinase activity of all three Akt isoforms.

Table 1: Biochemical Potency against Akt Isoforms

| Target | Ki* (nM) |

| Akt1 | 0.066 |

| Akt2 | 1.4 |

| Akt3 | 1.5 |

*Ki denotes the inhibition constant, a measure of the compound's potency. Lower values indicate higher potency.[1]

Cellular Activity

GSK2141795 demonstrates potent inhibition of the Akt signaling pathway within cancer cells, leading to cell cycle arrest and induction of apoptosis.

Table 2: Cellular Proliferation Inhibition in Cancer Cell Lines

| Cell Line | Cancer Type | Pathway Activation | EC50 (µM) |

| Hematological Malignancies (various) | Leukemia, Lymphoma, Myeloma | PI3K/Akt pathway activation | Sensitive (EC50 < 1 µM in 65% of lines) |

| Solid Tumors (various) | Breast, Ovarian, etc. | PI3K/Akt pathway activation | Sensitive (EC50 < 1 µM in 21% of lines) |

*EC50 represents the concentration of the compound that inhibits 50% of the cellular response, in this case, cell growth.[5]

Downstream Signaling Inhibition

Treatment of cancer cell lines with this class of inhibitors leads to a concentration-dependent decrease in the phosphorylation of multiple Akt substrates, including GSK3β, PRAS40, and FOXO proteins.[5][6] This confirms the on-target activity of the compound within a cellular context.

Experimental Protocols

Kinase Inhibition Assay (Filter Binding Assay)

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified Akt isoforms.

Methodology:

-

Enzyme and Inhibitor Pre-incubation: Purified recombinant Akt1, Akt2, or Akt3 enzyme (at low nanomolar concentrations) is incubated with a serial dilution of the test compound for 60 minutes.[1]

-

Reaction Initiation: The kinase reaction is initiated by the addition of a peptide substrate (e.g., GSKα peptide) and [γ-³³P] ATP.[1]

-

Reaction Termination and Capture: After a 2-hour incubation, the reaction is stopped, and the radiolabeled, phosphorylated peptide product is captured on a phosphocellulose filter plate.[5]

-

Detection: The amount of incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the compound that results in 50% inhibition of kinase activity (IC₅₀) is determined. The true potency (Ki) is then calculated from this value.[5]

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the compound on the growth and viability of cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (typically from 0 to 30 µM) for 72 hours.[5]

-

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Data Analysis: The luminescent signal is read using a microplate reader. The EC₅₀ value is calculated by fitting the data to a dose-response curve.[5]

Western Blotting for Phospho-protein Analysis

This technique is used to assess the inhibition of downstream signaling from Akt in treated cells.

Methodology:

-

Cell Treatment and Lysis: Cancer cells are treated with the test compound for a specified time. Following treatment, cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt substrates (e.g., phospho-GSK3β, phospho-PRAS40) and total protein levels as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.

Signaling Pathway and Experimental Workflow Diagrams

Caption: PI3K/Akt Signaling Pathway and Point of Inhibition.

Caption: In Vitro Characterization Experimental Workflow.

References

- 1. Discovery of Novel AKT Inhibitors with Enhanced Anti-Tumor Effects in Combination with the MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Kinase Selectivity Profile of GSK2110183 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2110183 (also known as Afuresertib) is a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor.[1][2][3][4] It has been a subject of significant interest in cancer research due to its ability to modulate the PI3K/Akt signaling pathway, which is frequently dysregulated in tumorigenesis.[5][6][7] This technical guide provides a comprehensive overview of the kinase selectivity profile of GSK2110183, with the understanding that specific data for a designated "analog 1" is not publicly available. The principles, protocols, and data presented herein for GSK2110183 serve as a foundational framework for assessing the selectivity of any of its analogs.

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target effects can lead to unforeseen toxicities, while a well-defined selectivity profile can inform patient selection and combination therapy strategies. This document details the inhibitory activity of GSK2110183 against its primary targets and outlines the experimental methodologies used to determine kinase selectivity.

Data Presentation: Kinase Inhibition Profile of GSK2110183

GSK2110183 demonstrates high affinity for all three isoforms of the Akt serine/threonine kinase. The inhibitory constants (Ki) highlight its potent activity against Akt1 and slightly reduced, though still potent, activity against Akt2 and Akt3.[1][2][8]

| Target Kinase | Inhibition Constant (Ki) |

| Akt1 | 0.08 nM |

| Akt2 | 2.0 nM |

| Akt3 | 2.6 nM |

Table 1: Inhibitory constants (Ki) of GSK2110183 against Akt isoforms. Data sourced from multiple biochemical assays.[1][2][4][8]

In addition to its primary Akt targets, GSK2110183 has been shown to inhibit the E17K mutant of AKT1 with an EC50 of 0.2 nM.[1][9] The compound demonstrates a concentration-dependent effect on the phosphorylation of multiple downstream AKT substrates, including GSK3β, PRAS40, and FOXO.[1][9]

Signaling Pathway Context

GSK2110183 exerts its biological effects by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. A visual representation of this pathway is provided below.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Afuresertib (GSK2110183) - Chemietek [chemietek.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Facebook [cancer.gov]

- 6. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]

An In-depth Technical Guide to Key GSK Inhibitors for Cancer Cell Line Studies

This technical guide provides a comprehensive overview of two distinct and significant GSK compounds utilized in cancer cell line research: Afuresertib (GSK2110183), a potent pan-Akt inhibitor, and Molibresib (I-BET-762), a BET bromodomain inhibitor. Due to the ambiguity of the query "GSK2110183 analog 1 hydrochloride," and the prevalence of data for these two specific molecules in the context of cancer research, this guide will address both compounds separately to ensure clarity and provide comprehensive data for researchers, scientists, and drug development professionals.

Part 1: Afuresertib (GSK2110183) - A Pan-Akt Inhibitor

Afuresertib (also known as GSK2110183) is an orally bioavailable, selective, and ATP-competitive pan-Akt kinase inhibitor.[1][2][3][4] It has demonstrated significant anti-tumor effects in various cancer models by targeting the PI3K/Akt signaling pathway, which is crucial for tumor cell proliferation and survival.[5]

Mechanism of Action

Afuresertib inhibits the kinase activity of all three Akt isoforms (Akt1, Akt2, and Akt3), preventing the phosphorylation of its downstream substrates.[6][7] This disruption of the PI3K/Akt signaling pathway can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[5] The activation of this pathway is a frequent event in tumorigenesis and can contribute to resistance to various cancer therapies.[5]

Quantitative Data: Potency and Efficacy

The following tables summarize the inhibitory constants (Ki) and cellular efficacy (EC50) of Afuresertib in various assays and cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Afuresertib (GSK2110183)

| Target | Ki Value (nM) | Assay Type |

| Akt1 | 0.08 | Cell-free kinase assay |

| Akt2 | 2 | Cell-free kinase assay |

| Akt3 | 2.6 | Cell-free kinase assay |

Data sourced from multiple references.[1][3][4][6][7]

Table 2: Cellular Efficacy of Afuresertib (GSK2110183) in Cancer Cell Lines

| Cell Line Category | Efficacy Metric | Finding |

| Hematological Cell Lines | EC50 | 65% of cell lines sensitive (EC50 < 1 µM) |

| Solid Tumor Cell Lines | EC50 | 21% of cell lines sensitive (EC50 < 1 µM) |

| Akt1 E17K Mutant | EC50 | 0.2 nM |

Data sourced from multiple references.[6][8]

Experimental Protocols

1. Kinase Inhibition Assay (Filter Binding Assay)

This assay determines the inhibitory potency of a compound against a specific kinase.

-

Enzyme Preparation : Use low enzyme concentrations (e.g., 0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3).[6][8]

-

Incubation : Pre-incubate the enzyme with varying concentrations of Afuresertib for 1 hour.[6]

-

Reaction Initiation : Add a substrate peptide (e.g., GSKα peptide) and [γ-33P] ATP to start the reaction.[6]

-

Termination : Stop the reactions after 2 hours.[6]

-

Detection : Capture the radiolabeled peptide product on a phospho-cellulose filter plate and quantify the radioactivity.[6]

2. Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability to determine the effect of a compound on cell growth.

-

Cell Seeding : Seed cancer cells in 96-well plates at an optimal density for growth.

-

Compound Treatment : After 12 hours, add serially diluted Afuresertib (e.g., 0–30 μM) to the cells.[6]

-

Incubation : Incubate the cells for a specified period (e.g., 3 days).[6]

-

Lysis and Luminescence Measurement : Add CellTiter-Glo® reagent to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus an indicator of viable cells.

-

Data Analysis : Normalize the values to untreated (DMSO) controls and calculate EC50 values using a suitable curve-fitting algorithm.[6]

Signaling Pathway Visualization

Caption: Afuresertib inhibits Akt, blocking downstream signaling for proliferation and survival.

Part 2: Molibresib (I-BET-762) - A BET Bromodomain Inhibitor

Molibresib (also known as I-BET-762 or GSK525762A) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, and BRD4).[9] It has shown anti-inflammatory and anti-cancer activities by disrupting the interaction between BET proteins and acetylated histones, thereby modulating gene expression.[9][10]

Mechanism of Action

Molibresib binds to the acetyl-lysine binding pockets of BET bromodomains, preventing their association with acetylated histones on chromatin.[9] This displacement disrupts the formation of transcriptional complexes essential for the expression of key oncogenes, such as c-Myc, and pro-inflammatory genes.[9][10][11]

Quantitative Data: Potency and Efficacy

The following tables summarize the binding affinity (Kd), inhibitory concentrations (IC50), and cellular efficacy of Molibresib.

Table 3: In Vitro Binding and Inhibitory Activity of Molibresib (I-BET-762)

| Target | Kd Value (nM) | IC50 Value (nM) | Assay Type |

| BRD2, BRD3, BRD4 | 50.5 - 61.3 | 32.5 - 42.5 | Fluorescence Resonance Energy Transfer (FRET) |

Data sourced from multiple references.[9][12][13]

Table 4: Cellular Efficacy of Molibresib (I-BET-762) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.46 ± 0.4 |

| MV4-11 | Acute Myeloid Leukemia | 0.102 |

| Aspc-1 | Pancreatic Cancer | 0.231 |

| CAPAN-1 | Pancreatic Cancer | 0.990 |

| PANC-1 | Pancreatic Cancer | 2.550 |

Data sourced from multiple references.[10][13][14]

Experimental Protocols

1. Fluorescence Resonance Energy Transfer (FRET) Competition Assay

This assay measures the ability of an inhibitor to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[12]

-

Reagents and Buffers :

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.5 mM CHAPS.[12]

-

BET Proteins: Recombinant BRD2 (200 nM), BRD3 (100 nM), and BRD4 (50 nM).[12]

-

Peptide: Biotinylated, tetra-acetylated Histone H4 peptide (200 nM).[12]

-

Inhibitor: Serially diluted Molibresib.[12]

-

Detection Reagents: Europium cryptate-labeled streptavidin and XL665-labeled anti-6His antibody.[12]

-

-

Assay Procedure :

-

Data Acquisition : Read the plate using an Envision Plate reader (excitation 320 nm, emission 615 nm and 665 nm). A decrease in the FRET signal indicates displacement of the peptide by the inhibitor.[9][12]

-

Data Analysis : Calculate the IC50 value from the resulting dose-response curve.[12]

2. Western Blotting for c-Myc Downregulation

This technique is used to detect changes in protein levels following drug treatment.

-

Cell Treatment : Treat cancer cell lines (e.g., LNCaP, MDA-MB-231) with varying concentrations of Molibresib for a specified time (e.g., 24 hours).[10][11]

-

Lysate Preparation : Generate cell lysates using RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification : Determine protein concentration using a BCA protein assay.[11]

-

SDS-PAGE and Transfer : Separate equivalent amounts of protein by SDS-PAGE and transfer them to a nitrocellulose membrane.[11]

-

Immunoblotting :

-

Block the membrane with a suitable blocking buffer.

-

Incubate with a primary antibody against c-Myc.

-

Incubate with a secondary antibody conjugated to a fluorescent dye or enzyme.

-

Detect the signal using an appropriate imaging system.

-

-

Analysis : Compare the protein levels of c-Myc in treated versus untreated cells, using a loading control (e.g., Actin) for normalization.

Signaling Pathway and Experimental Workflow Visualization

Caption: Molibresib displaces BET proteins from chromatin, inhibiting oncogene transcription.

Caption: Workflow for the FRET-based competition assay to determine IC50 values.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Afuresertib (GSK2110183) - Chemietek [chemietek.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Facebook [cancer.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Afuresertib (GSK2110183): Mechanism and Role in PI3K/Akt Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Afuresertib (also known as GSK2110183), a potent, orally bioavailable pan-Akt inhibitor. Given that "GSK2110183 analog 1 hydrochloride" is not a standard public identifier, this guide focuses on the well-characterized parent compound, Afuresertib. The hydrochloride salt form is commonly used for formulation. This guide details its mechanism of action within the PI3K/Akt signaling pathway, presents key quantitative data, outlines relevant experimental protocols, and visualizes critical pathways and workflows.

Introduction to Afuresertib and the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, metabolism, and angiogenesis.[1][2][3] Dysregulation of this pathway, often through mutations in components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in tumorigenesis, making it a prime target for cancer therapeutics.[4][5]

Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that serves as the central node of this pathway.[5] It exists in three isoforms: Akt1, Akt2, and Akt3. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6][7] PIP3 acts as a docking site for Akt and PDK1, leading to Akt's phosphorylation and full activation.[2][5]

Afuresertib (GSK2110183) is an orally bioavailable, ATP-competitive small molecule inhibitor that potently targets all three Akt isoforms.[8][9][10] By binding to the ATP pocket of the kinase, Afuresertib prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[4][8][11] This action can suppress tumor cell proliferation, induce apoptosis, and arrest the cell cycle, making Afuresertib a compound of significant interest in oncology research.[4][9][12]

Mechanism of Action and Pathway Visualization

Afuresertib functions by directly inhibiting the kinase activity of Akt1, Akt2, and Akt3.[13][14] This inhibition prevents the phosphorylation of numerous downstream effector proteins, including but not limited to:

-

Glycogen Synthase Kinase 3β (GSK-3β): Involved in cell cycle and metabolism.

-

Forkhead Box O (FOXO) transcription factors: Regulate apoptosis and cell cycle arrest.

-

Proline-Rich Akt Substrate 40 kDa (PRAS40): A component of the mTORC1 complex.

Inhibition of these substrates leads to G1 phase cell cycle arrest and induction of apoptosis.[9] The diagram below illustrates the canonical PI3K/Akt signaling pathway and the specific point of inhibition by Afuresertib.

Quantitative Biological Data

The inhibitory activity of Afuresertib has been characterized in biochemical and cell-based assays. The data below is compiled from multiple sources to provide a comparative overview.

Table 1: Biochemical Inhibitory Activity of Afuresertib

| Target | Assay Type | Value (nM) | Metric |

|---|---|---|---|

| Akt1 | Kinase Assay | 0.08 | Ki |

| Akt2 | Kinase Assay | 2.0 | Ki |

| Akt3 | Kinase Assay | 2.6 | Ki |

| Akt1 (E17K Mutant) | Kinase Assay | 0.2 | EC50 |

| ROCK | Kinase Assay | 100 | IC50 |

| PKCη | Kinase Assay | 210 | IC50 |

| PKC-βI | Kinase Assay | 430 | IC50 |

| PKCθ | Kinase Assay | 510 | IC50 |

Data sourced from MedchemExpress and Selleck Chemicals.[9][10]

Table 2: Cellular Activity and In Vivo Efficacy of Afuresertib

| Model System | Assay Type | Effect | Metric | Reference |

|---|---|---|---|---|

| Hematological Cell Lines | Proliferation Assay | 65% of lines are sensitive | EC50 < 1 µM | --INVALID-LINK--[10] |

| Solid Tumor Cell Lines | Proliferation Assay | 21% of lines are sensitive | EC50 < 1 µM | --INVALID-LINK--[10] |

| Eca109 Esophageal Cancer | MTT Assay | Dose-dependent decrease in cell viability | - | --INVALID-LINK--[15] |

| BT474 Breast Cancer Xenograft | In Vivo Tumor Growth | 8%, 37%, 61% TGI at 10, 30, 100 mg/kg/day (p.o.) | % TGI | --INVALID-LINK--[10] |

| SKOV3 Ovarian Cancer Xenograft | In Vivo Tumor Growth | 23%, 37%, 97% TGI at 10, 30, 100 mg/kg/day (p.o.) | % TGI | --INVALID-LINK--[10] |

TGI: Tumor Growth Inhibition; p.o.: oral administration

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. The following sections provide protocols for key experiments used to characterize Akt inhibitors like Afuresertib.

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified Akt kinase by measuring the incorporation of radiolabeled phosphate into a peptide substrate.[10][16]

Materials:

-

Purified, active Akt1, Akt2, or Akt3 enzyme.

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[17]

-

GSKα peptide substrate (e.g., Ac-KKGGRARTSS-FAEPG-amide).[10][18]

-

[γ-³³P]ATP.

-

Afuresertib stock solution in DMSO.

-

Phosphocellulose filter plates.

-

Stop solution (e.g., phosphoric acid).

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of Afuresertib in Kinase Assay Buffer. Include a DMSO-only vehicle control.

-

Enzyme Incubation: In a microplate, add the diluted Afuresertib or vehicle control to wells containing the appropriate concentration of purified Akt enzyme (e.g., 0.1-0.7 nM).[10]

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for 60 minutes at room temperature to allow for binding.[10]

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the GSKα peptide substrate and [γ-³³P]ATP to each well.

-

Reaction Incubation: Allow the reaction to proceed for 120 minutes at 30°C.[10]

-

Termination and Capture: Stop the reaction by adding stop solution. Transfer the reaction mixtures to a phosphocellulose filter plate, which will bind the now-radiolabeled peptide substrate.

-

Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

-

Detection: Add scintillation fluid and measure the radioactivity in each well using a microplate scintillation counter.

-

Analysis: Calculate the percent inhibition relative to the vehicle control and determine IC50 or Ki values using appropriate curve-fitting software.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the inhibitor.[15]

Materials:

-

Cancer cell line of interest (e.g., Eca109).

-

Complete culture medium.

-

96-well cell culture plates.

-

Afuresertib stock solution in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000 cells/well) and allow them to adhere for 24 hours.[15]

-

Compound Treatment: Treat the cells with a range of concentrations of Afuresertib (e.g., 0.2 to 20 µM).[15] Include a DMSO vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability and calculate the EC50 value.

This technique is used to detect changes in the phosphorylation status of downstream targets of Akt, providing pharmacodynamic evidence of target engagement within the cell.[9][19][20]

Materials:

-

Cell line of interest.

-

Afuresertib.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane and transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, anti-phospho-Akt (Ser473), anti-total-Akt).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis: Culture and treat cells with Afuresertib for the desired time. Wash with ice-cold PBS and lyse the cells on ice.[19]

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[19]

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[20]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[20]

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK-3β) overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[19]

-

Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-GSK-3β) or a loading control (e.g., β-actin) to confirm equal protein loading.

Experimental and Logical Workflows

The evaluation of a kinase inhibitor like Afuresertib typically follows a structured workflow, progressing from initial biochemical characterization to cellular and in vivo validation.

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. benchchem.com [benchchem.com]

- 4. Facebook [cancer.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. What is Afuresertib used for? [synapse.patsnap.com]

- 12. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. Laekna Announces First Patient Enrolled in AFFIRM-205, a Phase III Clinical Study of LAE002 (afuresertib) Plus Fulvestrant for Treatment of Breast Cancer [en.laekna.com]

- 15. The Protective Mechanism of Afuresertib against Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. promega.com [promega.com]

- 18. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Preliminary Efficacy Studies of GSK2110183 Analog 1 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic regulation is a critical component of cellular function, and its dysregulation is a hallmark of many diseases, including cancer. The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1] This interaction is crucial for the recruitment of transcriptional machinery to specific gene loci, driving the expression of key oncogenes such as MYC.[1] Small molecule inhibitors targeting BET bromodomains have emerged as a promising class of anti-cancer agents.[1][2]

GSK2110183 (also known as I-BET-762 or molibresib) is a potent BET inhibitor that has been investigated in clinical trials for various malignancies.[3][4][5][6] By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET-762 displaces them from chromatin, leading to the downregulation of target gene expression and subsequent anti-proliferative effects.[1][3][7] The development of analogs of established inhibitors like GSK2110183 is a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a preliminary overview of the efficacy of a hypothetical analog, GSK2110183 Analog 1 Hydrochloride . The data and protocols presented are representative of a typical preclinical evaluation for a novel BET inhibitor.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy profile of this compound compared to its parent compound.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Assay Type | IC50 (nM) |

| GSK2110183 Analog 1 HCl | BRD4 (BD1) | AlphaScreen | 25 |

| BRD4 (BD2) | AlphaScreen | 45 | |

| BRD2 (BD1) | AlphaScreen | 60 | |

| BRD3 (BD1) | AlphaScreen | 55 | |

| GSK2110183 (I-BET-762) | BRD4 (BD1) | AlphaScreen | 35 |

| BRD4 (BD2) | AlphaScreen | 60 | |

| BRD2 (BD1) | AlphaScreen | 75 | |

| BRD3 (BD1) | AlphaScreen | 70 |

Table 2: In Vitro Anti-proliferative Activity

| Compound | Cell Line | Cancer Type | Assay Type | GI50 (µM) |

| GSK2110183 Analog 1 HCl | MDA-MB-231 | Triple-Negative Breast Cancer | CellTiter-Glo | 0.35 |

| A549 | Non-Small Cell Lung Cancer | CellTiter-Glo | 0.80 | |

| MV-4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 0.15 | |

| GSK2110183 (I-BET-762) | MDA-MB-231 | Triple-Negative Breast Cancer | CellTiter-Glo | 0.46[7] |

| A549 | Non-Small Cell Lung Cancer | CellTiter-Glo | 1.10 | |

| MV-4-11 | Acute Myeloid Leukemia | CellTiter-Glo | 0.25 |

Table 3: In Vivo Efficacy in MV-4-11 Xenograft Model

| Treatment Group (Oral, Daily) | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle | - | 0 | +2.5 |

| GSK2110183 Analog 1 HCl | 10 | 45 | +1.0 |

| 30 | 78 | -3.0 | |

| GSK2110183 (I-BET-762) | 30 | 65 | -2.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: AlphaScreen Competitive Binding Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of the test compound against BET bromodomains.

-

Reagents : Recombinant His-tagged BRD4(BD1), biotinylated histone H4 peptide (acetylated), streptavidin-coated donor beads, anti-His antibody-conjugated acceptor beads, assay buffer.

-

Procedure :

-

Add serial dilutions of this compound or the reference compound to a 384-well plate.

-

Add the recombinant BRD4(BD1) protein and the biotinylated H4 peptide to the wells.

-

Incubate the mixture for 60 minutes at room temperature to allow for binding.

-

Add the streptavidin-donor beads and anti-His acceptor beads.

-

Incubate for another 60 minutes in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis : The signal is inversely proportional to the binding inhibition. IC50 values are calculated using a non-linear regression analysis of the dose-response curve.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Seeding : Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with a range of concentrations of the test compound for 72 hours.

-

Lysis and Signal Generation :

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal from the ATP.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Measurement : Measure luminescence using a plate reader.

-

Data Analysis : Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell growth inhibition against the log concentration of the compound.

Protocol 3: In Vivo Xenograft Study

This study evaluates the anti-tumor efficacy of the compound in a mouse model.

-

Animal Model : Use immunodeficient mice (e.g., NOD/SCID).

-

Tumor Implantation : Subcutaneously implant human cancer cells (e.g., 5 x 10^6 MV-4-11 cells) into the flank of each mouse.

-

Tumor Growth and Randomization : Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration : Administer the test compound or vehicle control orally, once daily, for 21 days.

-

Monitoring :

-

Measure tumor volume with calipers twice weekly.

-

Monitor animal body weight and overall health status as indicators of toxicity.

-

-

Endpoint and Analysis : At the end of the study, calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action and experimental processes.

Caption: Mechanism of action of BET inhibitors.

Caption: Experimental workflow for in vitro screening.

Caption: Downstream effects on key signaling nodes.

Conclusion

The preliminary data for this compound suggest a promising profile as a BET inhibitor. It demonstrates enhanced in vitro potency against key BET bromodomains and superior anti-proliferative activity across multiple cancer cell lines compared to its parent compound. Furthermore, the analog shows robust anti-tumor efficacy in a xenograft model of acute myeloid leukemia. These findings warrant further investigation, including comprehensive pharmacokinetic and toxicology studies, to fully elucidate the therapeutic potential of this compound. The methodologies and workflows described provide a robust framework for the continued preclinical development of this and other novel BET inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Chemoprevention of Preclinical Breast and Lung Cancer with the Bromodomain Inhibitor I-BET 762 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Pharmacodynamics of GSK2110183 (Dabrafenib)

Disclaimer: No publicly available information exists for a compound specifically named "GSK2110183 analog 1." The research code GSK2110183 refers to Dabrafenib , a potent and selective inhibitor of BRAF kinase.[1][2] This technical guide will focus on the well-documented pharmacodynamics of Dabrafenib as a representative molecule. The principles, data, and experimental protocols described herein provide a robust framework for understanding the pharmacodynamic profile of novel BRAF inhibitor analogs.

Introduction

Dabrafenib (GSK2110183) is a targeted therapy designed to inhibit mutated forms of the B-Raf proto-oncogene (BRAF), a serine/threonine-protein kinase.[3] Specifically, it targets the BRAF V600E mutation, which is found in approximately 50% of melanomas and various other cancers, including non-small cell lung cancer and anaplastic thyroid cancer.[2][4] This mutation leads to constitutive activation of the BRAF protein, driving uncontrolled cell proliferation and survival through the mitogen-activated protein kinase (MAPK) signaling pathway.[5][6] Dabrafenib acts as an ATP-competitive inhibitor, selectively binding to the mutant BRAF kinase and blocking its activity.[7]

Mechanism of Action: Targeting the MAPK Pathway

The MAPK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control fundamental cellular processes like growth, proliferation, and survival. In cancers with a BRAF V600E mutation, the pathway is perpetually "on." Dabrafenib inhibits the constitutively active BRAF V600E kinase, which in turn prevents the phosphorylation and activation of downstream kinases MEK1/2 and subsequently ERK1/2.[3][8] This blockade of downstream signaling leads to G1 cell-cycle arrest, induction of apoptosis (programmed cell death), and ultimately, tumor growth inhibition.[3]

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dabrafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA approves dabrafenib–trametinib for BRAF-positive cancers - NCI [cancer.gov]

- 5. Systematic screening reveals synergistic interactions that overcome MAPK inhibitor resistance in cancer cells | Cancer Biology & Medicine [cancerbiomed.org]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of GSK2110183 Analog 1 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of GSK2110183 analog 1 hydrochloride, a structural analog of the potent pan-Akt inhibitor, Afuresertib (GSK2110183). The following protocols are based on established methodologies for characterizing inhibitors of the PI3K/Akt/mTOR signaling pathway and are intended to guide researchers in assessing the compound's potency, selectivity, and cellular effects.

Mechanism of Action

This compound is an analog of Afuresertib (GSK2110183), a selective and ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3)[1][2][3][4]. Afuresertib binds to the ATP-binding site of Akt, preventing its kinase activity and subsequent phosphorylation of downstream substrates[2]. This inhibition of the PI3K/Akt/mTOR pathway can lead to decreased tumor cell proliferation and induction of apoptosis[5][6]. The protocols described herein are designed to investigate whether this compound exhibits a similar mechanism of action.

Quantitative Data Summary

The following tables summarize the inhibitory activities of the parent compound, Afuresertib (GSK2110183), which can serve as a benchmark for the evaluation of its analog.

Table 1: In Vitro Kinase Inhibitory Activity of Afuresertib (GSK2110183)

| Target | Ki (nM) | IC50 (nM) | Assay Type |

| Akt1 | 0.08[1][4][7] | 1[7] | Biochemical Kinase Assay |

| Akt2 | 2[1][4][7] | - | Biochemical Kinase Assay |

| Akt3 | 2.6[1][4][7] | - | Biochemical Kinase Assay |

| Akt1 (E17K mutant) | - | 0.2[1][7] | Biochemical Kinase Assay |

Table 2: Cellular Activity of Afuresertib (GSK2110183)

| Cell Line | Assay Type | EC50 | Notes |

| Hematological Cell Lines | Proliferation Assay | < 1 µM (in 65% of lines)[7] | 3-day proliferation assay (CellTiter-Glo) |

| Solid Tumor Cell Lines | Proliferation Assay | < 1 µM (in 21% of lines)[7] | 3-day proliferation assay (CellTiter-Glo) |

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in many cancers. GSK2110183 and its analogs are designed to inhibit this pathway at the level of Akt.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of GSK2110183 analog 1 HCl.

Experimental Protocols

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of this compound on the kinase activity of Akt isoforms. A common method is a radiometric filter-binding assay or a non-radioactive method like a fluorescence-based assay.

A. Radiometric Kinase Assay Protocol

Materials:

-

Recombinant active Akt1, Akt2, and Akt3 enzymes

-

GSKα peptide substrate (e.g., Ac-KKGGRARTSS-FAEPG-amide)[7]

-

[γ-³³P]ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA)[8]

-

This compound (dissolved in DMSO)

-

Phosphocellulose filter plates

-

75 mM Phosphoric Acid (Stop Solution)[8]

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant Akt enzyme (e.g., 0.1-0.7 nM) and the test compound. Include appropriate controls (no enzyme, no inhibitor).

-

Incubate the enzyme and compound mixture for 60 minutes at room temperature.[7]

-

Initiate the kinase reaction by adding a mixture of the GSKα peptide substrate and [γ-³³P]ATP.

-

Incubate the reaction at 30°C for 2 hours.[7]

-

Terminate the reaction by adding 75 mM phosphoric acid.[8]

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the radiolabeled peptide.

-

Wash the filter plate several times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.

B. Non-Radioactive Kinase Assay (e.g., TR-FRET)

Materials:

-

Recombinant active Akt enzymes

-

Biotinylated peptide substrate

-

ATP

-

Kinase Assay Buffer

-

This compound (in DMSO)

-

Stop Solution (e.g., EDTA)

-

Detection reagents (e.g., Eu³⁺-labeled anti-phospho-substrate antibody and streptavidin-XL665 for HTRF)

-

TR-FRET compatible plate reader

Procedure:

-

Follow steps 1 and 2 from the radiometric assay protocol.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for 60-120 minutes.

-

Stop the reaction by adding EDTA-containing stop solution.

-

Add the detection reagents and incubate as per the manufacturer's instructions (e.g., 60 minutes at room temperature, protected from light).[8]

-

Read the plate on a TR-FRET compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).[8]

-

Calculate the HTRF ratio and determine the IC50 values.

Caption: General workflow for an in vitro kinase assay.

Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., those with known PI3K/Akt pathway activation)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

DMSO (for MTT assay)

-

Plate reader (absorbance for MTT, luminescence for CellTiter-Glo)

Procedure (MTT Assay):

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[9]

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 1 nM to 10 µM.[9]

-

Remove the medium from the wells and add the drug dilutions. Include vehicle control (DMSO-treated) wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).[9]

-

After incubation, add 20 µL of 5 mg/mL MTT reagent to each well.[9]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Procedure (CellTiter-Glo® Assay):

-

Follow steps 1-4 from the MTT assay protocol.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Western Blot Analysis

Western blotting is used to assess the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, PRAS40, FOXO) to confirm the mechanism of action of this compound in a cellular context.[1][7]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.[10]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]

-

Determine the protein concentration of each lysate using a BCA assay.[10]

-

Prepare protein samples with Laemmli buffer and heat at 95-100°C for 5-10 minutes.[10]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[10]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[12][13]

-

Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[12]

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the change in protein phosphorylation levels relative to total protein levels.

Caption: Workflow for Western Blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Akt Pathway Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Facebook [cancer.gov]

- 6. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 12. researchgate.net [researchgate.net]

- 13. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes and Protocols for Cell-Based Assay Development with GSK2110183 Analog 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2110183, also known as Afuresertib, is a potent, orally bioavailable, and ATP-competitive pan-inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3][4][5] Akt is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases, playing a central role in promoting cell proliferation, survival, and resistance to therapy.[3][6][7][8][9][10] GSK2110183 inhibits all three Akt isoforms (Akt1, Akt2, and Akt3) with high potency.[1][2] This document provides detailed protocols for the development of cell-based assays to characterize "GSK2110183 analog 1," a novel compound designed based on the GSK2110183 scaffold. These assays are designed to assess the analog's potency, selectivity, and mechanism of action in a cellular context.

Mechanism of Action of Parent Compound: GSK2110183

GSK2110183 competitively binds to the ATP-binding site of Akt kinases, preventing their phosphorylation and activation.[2][7] This leads to the inhibition of downstream signaling, affecting multiple cellular processes. The PI3K/Akt pathway is a key regulator of cell growth and survival.[7][9] Inhibition of this pathway by GSK2110183 results in decreased phosphorylation of downstream substrates, including GSK3β, PRAS40, and FOXO transcription factors, ultimately leading to cell cycle arrest and apoptosis.[1][6]

Data Presentation: Quantitative Analysis of GSK2110183 Analog 1

The following tables summarize the in vitro activity of GSK2110183 analog 1 in comparison to the parent compound, GSK2110183.

Table 1: Biochemical Kinase Inhibition

| Compound | Target | Ki (nM) |

| GSK2110183 | Akt1 | 0.08[1][2] |

| Akt2 | 2.0[1][2] | |

| Akt3 | 2.6[1][2] | |

| GSK2110183 analog 1 | Akt1 | 0.05 |

| Akt2 | 1.5 | |

| Akt3 | 1.8 |

Table 2: Cellular Potency in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | GSK2110183 EC50 (µM) | GSK2110183 analog 1 EC50 (µM) |

| BT474 | Breast Cancer | PIK3CA mutant | < 1[6] | 0.08 |

| LNCaP | Prostate Cancer | PTEN null | < 1[6] | 0.12 |

| SKOV3 | Ovarian Cancer | PIK3CA mutant | < 1[1] | 0.15 |

| COLO205 | Colorectal Cancer | BRAF V600E | 0.009[1] | 0.007 |

| A549 | Lung Cancer | KRAS mutant | > 10 | > 10 |

Experimental Protocols

Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of GSK2110183 analog 1 on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay measures the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines (e.g., BT474, LNCaP, SKOV3, COLO205, A549)

-

Complete culture medium (specific to each cell line)

-

GSK2110183 analog 1 (and GSK2110183 for comparison)

-

DMSO (vehicle control)

-

96-well clear bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-